molecular formula C9H9N3S B1348583 5-phenyl-6H-1,3,4-thiadiazin-2-amine CAS No. 55185-77-8

5-phenyl-6H-1,3,4-thiadiazin-2-amine

Cat. No. B1348583
CAS RN: 55185-77-8
M. Wt: 191.26 g/mol
InChI Key: SCQDMIFRQDAQPV-UHFFFAOYSA-N
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Description

5-phenyl-6H-1,3,4-thiadiazin-2-amine is a heterocyclic structure with potential applications in various fields of research and industry. It is a nitrogen heterocycle that contains one bidentate ligand and two nitrogen atoms .


Synthesis Analysis

5-Phenyl-1,3,4-thiadiazole-2-amine has been synthesized by a single-step reaction . A series of heterocyclic azo dyes were synthesized by diazotization of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds .


Molecular Structure Analysis

The molecular formula of 5-phenyl-6H-1,3,4-thiadiazin-2-amine is C9H9N3S . Its average mass is 191.253 Da and its monoisotopic mass is 191.051712 Da .


Chemical Reactions Analysis

2-Amino-5-phenyl-1,3,4-thiadiazole on condensation with benzaldehyde (SPT), 4-nitrobenzaldehyde (SNT), 4-methoxybenzaldehyde (SMT), 2-hydroxybenzaldehyde (SSTH) or 2-hydroxyacetophenone affords Schiff′s bases .


Physical And Chemical Properties Analysis

5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride has a molecular weight of 227.72 . It is a powder at room temperature . The melting point is between 202-207 degrees Celsius .

Scientific Research Applications

Antidepressant Activity

  • Scientific Field : Pharmacology .
  • Application Summary : The compound has been evaluated for possible anti-psychotic/antidepressant activity . It was synthesized by cyclocondensation of α-bromoacetophenone with the original morpholine-4-carbothionic acid hydrazide .
  • Methods of Application : Pharmacologic evaluations were conducted using methods described by E.F. Lavretskaya (1985), and in accordance with published guidelines for studying drugs for neuroleptic activity . The compound was evaluated for various possible mechanisms of action, including its effects on cholinergic system agonists/antagonists, dopaminergic neurotransmission, the adrenergic system, and 5-HT3 serotonin receptors .
  • Results : One or more of these mechanisms may be responsible for the beneficial effects shown by thiadiazine compounds in experiments conducted to evaluate their activity in models of acute stress and acute myocardial infarction .

Synthesis of Schiff Base Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : The compound is used in the synthesis of 1,3,4-thiadiazole Schiff base derivatives .
  • Methods of Application : The synthesis was performed under microwave irradiation, which is a rapid and efficient method .
  • Results : The microwave-assisted synthesis method resulted in shorter reaction times compared to conventional heating methods .

Antimicrobial Activity

  • Scientific Field : Microbiology .
  • Application Summary : Thiadiazine derivatives, including “5-phenyl-6H-1,3,4-thiadiazin-2-amine”, have been reported to possess antimicrobial properties .
  • Methods of Application : The antimicrobial activity is typically evaluated using standard microbiological techniques, such as disk diffusion or broth dilution methods .
  • Results : While specific results for “5-phenyl-6H-1,3,4-thiadiazin-2-amine” were not found, thiadiazine derivatives in general have shown promising results against a variety of bacterial and fungal pathogens .

Anti-inflammatory and Analgesic Activity

  • Scientific Field : Pharmacology .
  • Application Summary : Thiadiazine derivatives have been reported to possess anti-inflammatory and analgesic properties .
  • Methods of Application : The anti-inflammatory and analgesic activities are typically evaluated using animal models, such as the carrageenan-induced paw edema model for anti-inflammatory activity and the hot plate or tail flick tests for analgesic activity .
  • Results : While specific results for “5-phenyl-6H-1,3,4-thiadiazin-2-amine” were not found, thiadiazine derivatives in general have shown promising results in these models .

Anticancer Activity

  • Scientific Field : Oncology .
  • Application Summary : Some 1,3,4-thiadiazole derivatives have shown promising results in cancer treatment .
  • Methods of Application : The anticancer activity is typically evaluated using various cancer cell lines .
  • Results : While specific results for “5-phenyl-6H-1,3,4-thiadiazin-2-amine” were not found, some 1,3,4-thiadiazole derivatives have shown significant cytotoxic properties against certain cancer cell lines .

Enzyme Inhibition

  • Scientific Field : Biochemistry .
  • Application Summary : Triazolothiadiazine derivatives, which can be synthesized from “5-phenyl-6H-1,3,4-thiadiazin-2-amine”, have been reported to possess enzyme inhibitory properties .
  • Methods of Application : The enzyme inhibitory activity is typically evaluated using various biochemical assays .
  • Results : While specific results for “5-phenyl-6H-1,3,4-thiadiazin-2-amine” were not found, some triazolothiadiazine derivatives have shown promising results as enzyme inhibitors .

Safety And Hazards

The safety information for 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-phenyl-6H-1,3,4-thiadiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQDMIFRQDAQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974450
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-6H-1,3,4-thiadiazin-2-amine

CAS RN

58954-39-5
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Yazicı, F Akgün - Transition metal chemistry, 2006 - Springer
Two Schiff base ligands, 2-{E-[(5-phenyl-6H-1,3,4-thiadiazin-2yl)imino]methyne}-1-naphthol (L 1 H) and 5-nitro-2-{[(5-phenyl-6H-1,3,4-thiadiazin-2-yl)imino]methyne}phenol (L 2 H) …
Number of citations: 16 link.springer.com
NN Karade, JM Kondre, SV Gampawar… - Synthetic …, 2009 - Taylor & Francis
A novel and direct method for the efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazines from the reactions of [hydroxy(tosyloxy)iodo]benzene with substituted acetophenones, …
Number of citations: 12 www.tandfonline.com
A Sarapultsev, O Chupakhin, P Sarapultsev… - The FASEB …, 2015 - Wiley Online Library
The goal of the study was the estimation of the apoptosis's processes activation during experimental myocardial infarction. Immunohistochemical study was performed on paraffin …
Number of citations: 0 faseb.onlinelibrary.wiley.com
WD Pfeiffer, KD Ahlers, AS Saghyan… - Helvetica Chimica …, 2014 - Wiley Online Library
The cyclization of thiosemicarbazide with α‐bromoacetophenone can result in the formation of isomeric 1,3,4‐thiadiazines and two different thiazoles. We studied the use of 4‐methyl‐ …
Number of citations: 8 onlinelibrary.wiley.com
R Yefidoff‐Freedman, T Chen, R Sahoo… - …, 2014 - Wiley Online Library
4EGI‐1, the prototypic inhibitor of eIF4E/eIF4G interaction, was identified in a high‐throughput screening of small‐molecule libraries with the aid of a fluorescence polarization assay that …

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